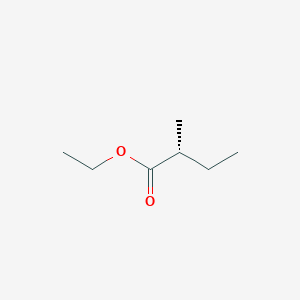
D-Luciferin Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Luciferin Potassium Salt: is a water-soluble derivative of D-Luciferin, a naturally occurring substrate for the enzyme luciferase. This compound is widely used in bioluminescence imaging due to its ability to produce light when oxidized by luciferase in the presence of adenosine triphosphate (ATP) and magnesium ions. The light emitted is typically yellow-green, shifting to red in vivo at 37°C. This property makes this compound an essential tool in various biological and medical research applications, including real-time, non-invasive monitoring of disease progression and drug efficacy .
Applications De Recherche Scientifique
Chemistry:
Bioluminescence Assays: Used in assays to measure ATP levels, enzyme activity, and gene expression.
High-Throughput Screening: Employed in screening assays to identify potential drug candidates.
Biology:
Cellular Imaging: Enables real-time imaging of cellular processes, including gene expression and protein interactions.
Stem Cell Research: Used to track the fate and distribution of stem cells in vivo.
Medicine:
Disease Monitoring: Allows for non-invasive monitoring of disease progression in animal models.
Drug Efficacy Testing: Used to evaluate the effectiveness of therapeutic interventions in preclinical studies.
Industry:
Quality Control: Applied in contamination assays to ensure the purity and safety of biological products.
Environmental Monitoring: Used in biosensors to detect environmental pollutants .
Mécanisme D'action
D-luciferin is the natural substrate of the enzyme luciferase (Luc) that catalyzes the production of the typical yellow-green light of fireflies . The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess .
Safety and Hazards
Orientations Futures
D-Luciferin Potassium Salt is used in various research fields. It is used in in vitro and in vivo bioluminescent assays . It is also used in the tumorigenesis experiment in nude mice, the localization and distribution of foreign cells in animals, the target gene or promoter of the target gene is fused to the luciferase gene to detect changes in gene expression during drug treatment or disease progression, and monitoring stem cell transplantation, survival, and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Luciferin Potassium Salt involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2-cyano-6-hydroxybenzothiazole with an appropriate thioester to form a thiazoline intermediate.
Cyclization: The thiazoline intermediate undergoes cyclization to form the luciferin core structure.
Oxidation: The luciferin core is then oxidized to form D-Luciferin.
Salt Formation: Finally, D-Luciferin is converted to its potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-scale Condensation and Cyclization: Using industrial reactors to carry out the condensation and cyclization reactions efficiently.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Luciferin Potassium Salt undergoes oxidation in the presence of luciferase and ATP, producing light. This reaction is the basis for its use in bioluminescence imaging.
Reduction: Although less common, D-Luciferin can be reduced under specific conditions, altering its luminescent properties.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Requires luciferase, ATP, and magnesium ions. The reaction is typically carried out in aqueous buffers at physiological pH.
Reduction: Can be achieved using reducing agents such as sodium borohydride under controlled conditions.
Substitution: Involves nucleophilic reagents and appropriate solvents, often under mild conditions to preserve the luciferin core structure.
Major Products:
Oxidation: Produces oxyluciferin and light.
Reduction: Forms reduced luciferin derivatives.
Comparaison Avec Des Composés Similaires
D-Luciferin Sodium Salt: Another water-soluble derivative of D-Luciferin, used similarly in bioluminescence assays.
Beetle Luciferin: Identical to firefly luciferin, used in similar applications but derived from different insect species.
Coelenterazine: A bioluminescent substrate used in marine organisms, with different spectral properties compared to D-Luciferin.
Uniqueness:
Solubility: D-Luciferin Potassium Salt is highly soluble in water, making it suitable for various biological applications.
Stability: It is stable under physiological conditions, ensuring consistent performance in assays.
Luminescent Properties: Produces a characteristic yellow-green light, which is highly sensitive and detectable even at low concentrations .
Propriétés
Numéro CAS |
15144-35-9 |
|---|---|
Formule moléculaire |
C11H7KN2O3S2 |
Poids moléculaire |
318.41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




